Methyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Description
Methyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS 127371-54-4) is a fluoroquinolone derivative with the molecular formula C₁₄H₁₁F₂NO₃ and a molecular weight of 279.24 g/mol . Structurally, it features a cyclopropyl group at the N1 position, fluorine atoms at C6 and C7, and a methyl ester at the C3 carboxylate position. This compound serves as a critical intermediate in synthesizing antibacterial agents, particularly fluoroquinolones, which target DNA gyrase and topoisomerase IV in bacteria .
Properties
IUPAC Name |
methyl 1-cyclopropyl-6,7-difluoro-4-oxoquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO3/c1-20-14(19)9-6-17(7-2-3-7)12-5-11(16)10(15)4-8(12)13(9)18/h4-7H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZPDLDHADAWSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)F)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Friedländer synthesis, which involves the condensation of an o-aminoaryl ketone with a carbonyl compound. The reaction conditions usually require a strong acid catalyst and high temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or large-scale batch processes to ensure efficiency and scalability. The use of advanced purification techniques, such as column chromatography or crystallization, is essential to obtain the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of hydroquinoline derivatives.
Substitution: Introduction of various alkyl or aryl groups at different positions on the quinoline ring.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex quinoline derivatives, which are valuable in organic synthesis and medicinal chemistry.
Biology: In biological research, Methyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is used to study the effects of fluorinated quinolines on biological systems, including their potential antimicrobial properties.
Medicine: This compound has shown promise as a lead compound in the development of new antimicrobial and anticancer agents. Its unique structure allows for the exploration of new therapeutic targets and mechanisms of action.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and as a building block for more complex molecules.
Mechanism of Action
The mechanism by which Methyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate exerts its effects involves its interaction with molecular targets such as bacterial DNA gyrase and topoisomerase IV. These interactions inhibit bacterial replication and lead to cell death, making it a potential candidate for antimicrobial applications.
Comparison with Similar Compounds
Key Observations :
- C8 Substitution: Methoxy (CAS 182868-72-0) or chloro (CAS 93107-30-3) groups at C8 enhance steric bulk and electronic effects, impacting antibacterial activity and solubility .
Biological Activity
Methyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a compound with notable biological activity, particularly in the realm of antibacterial properties. It belongs to a class of compounds known as quinolones, which are widely recognized for their effectiveness against various bacterial strains.
- Molecular Formula : C14H11F2N2O4
- Molecular Weight : 295.24 g/mol
- CAS Number : 112811-72-0
Quinolones exert their antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This inhibition leads to the disruption of DNA synthesis and ultimately results in bacterial cell death.
Antibacterial Efficacy
Recent studies have highlighted the antibacterial activity of this compound against various pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:
| Bacterial Strain | MIC (μg/mL) | Comparison with Standard Drug |
|---|---|---|
| Staphylococcus aureus | 0.195 | Ciprofloxacin: 6.25 |
| Escherichia coli | 0.195 | Ciprofloxacin: 0.391 |
| Pseudomonas aeruginosa | 0.781 | Ciprofloxacin: 0.781 |
| Klebsiella pneumoniae | 0.391 | Ciprofloxacin: 0.391 |
These results demonstrate that the compound exhibits significantly lower MIC values compared to standard antibiotics, indicating a potential for use in treating infections caused by these pathogens .
Case Studies
-
Study on Staphylococcus aureus :
A study conducted on various quinolone derivatives showed that this compound had an MIC of 0.195 μg/mL against Staphylococcus aureus (ATCC25923), making it significantly more effective than ciprofloxacin . -
Comparison with Other Compounds :
In comparative studies involving multiple quinolone derivatives, this compound consistently demonstrated superior activity against Gram-positive bacteria while maintaining effective action against Gram-negative strains .
Safety and Toxicology
While the antibacterial properties are promising, safety profiles must also be considered. Preliminary toxicological assessments indicate that the compound exhibits a moderate safety margin; however, further studies are required to fully understand its pharmacokinetics and potential side effects.
Q & A
Q. What are the key synthetic routes for preparing Methyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step processes, including cyclopropylamine substitution, fluorination, and esterification. For example:
- Step 1 : Acyl-chlorination of precursor carboxylic acids (e.g., using thionyl chloride or PCl₃) to activate the carboxyl group for esterification .
- Step 2 : Cyclopropylamine substitution under reflux conditions (e.g., in acetic acid or DMF) to introduce the cyclopropyl moiety .
- Step 3 : Fluorination using agents like HF or KF in polar aprotic solvents (e.g., DMSO) to achieve regioselective difluoro substitution at positions 6 and 7 .
Q. Critical Parameters :
- Temperature : Higher temperatures (>100°C) during cyclopropane ring formation can improve reaction rates but may increase side products .
- Acid Catalysis : Concentrated sulfuric acid in refluxing acetic acid/water mixtures enhances hydrolysis of ethyl esters to carboxylic acids (e.g., as in Example 17 of ) .
- Purification : Column chromatography or recrystallization from methanol/water is essential to isolate the product with >95% purity .
Q. How is the compound structurally characterized, and what analytical methods are most reliable?
Primary Methods :
- X-ray Crystallography : Resolves bond lengths, dihedral angles (e.g., non-planar quinoline ring systems with dihedral angles ~3.55° between pyridine and benzene rings) . SHELX programs (e.g., SHELXL) are standard for refinement .
- NMR Spectroscopy : ¹⁹F NMR is critical for confirming fluorine positions due to distinct chemical shifts for 6- and 7-fluoro groups .
- Elemental Analysis : Matches calculated vs. found values for C, H, N (e.g., C: 60.23% calc. vs. 60.37% found) .
Q. How can crystallographic data inconsistencies (e.g., dihedral angle variations) be resolved during structural refinement?
Discrepancies in dihedral angles (e.g., 3.55° vs. 80.5° for cyclopropyl-quinoline orientation) may arise from:
- Twinned Crystals : Use SHELXD for dual-space structure solution and TWINLAW for matrix refinement .
- Thermal Motion Artifacts : Apply anisotropic displacement parameters (ADPs) during SHELXL refinement to account for atomic vibrations .
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry operations .
Case Study : In , intermolecular C–H···O hydrogen bonding created layered structures, requiring high-resolution data (≤0.8 Å) to resolve positional disorder .
Q. What mechanistic insights explain the reactivity of the 4-oxo-1,4-dihydroquinoline core in nucleophilic substitutions?
The 4-oxo group activates the C-3 carboxylate for nucleophilic attack via:
Q. Experimental Support :
Q. How do structural modifications (e.g., methoxy vs. methyl groups) impact biological activity in fluoroquinolone analogs?
Q. Comparative Data :
| Modification | Biological Target | MIC₉₀ (μg/mL) | Source |
|---|---|---|---|
| 8-Methoxy | S. aureus (MRSA) | 0.12 | |
| 8-Methyl | E. coli (ESBL) | 0.25 |
Q. What strategies mitigate hydrogen fluoride (HF) byproduct formation during boronate complex synthesis?
- Scavenging Agents : Potassium carbonate (325 mesh) traps HF in situ during reactions with BF₃·Et₂O, achieving >97% yield () .
- Solvent Optimization : THF minimizes HF corrosion compared to DCM or toluene .
Process Note : Excess K₂CO₃ (1.15 equiv) ensures complete HF neutralization without chromatographic purification .
Q. How can researchers reconcile discrepancies between theoretical and experimental elemental analysis results?
Q. What computational tools predict the compound’s solubility and stability under varying pH conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
